1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine
Overview
Description
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine is an organic compound with the molecular formula C12H17N3O4S It is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring bearing methylsulfonyl and nitro groups
Preparation Methods
The synthesis of 1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-4-methylsulfonylbenzene and 3-methylpiperazine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methylpiperazine reacts with 2-nitro-4-methylsulfonylbenzene under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic attack.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine undergoes various chemical reactions:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Electrophilic Reagents: Nitric acid for nitration, halogens for halogenation.
Major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine and 1-[2-(Methylsulfonyl)-4-nitrophenyl]-4-methylpiperazine share structural similarities.
Uniqueness: The presence of the methyl group on the piperazine ring in this compound may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-methyl-1-(2-methylsulfonyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-14(6-5-13-9)11-4-3-10(15(16)17)7-12(11)20(2,18)19/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXLICOGROISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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